2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol
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Overview
Description
2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol is a complex organic compound known for its unique structure and properties It is a derivative of phenol, featuring bulky tert-butyl groups and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol typically involves multiple steps:
Starting Materials: The synthesis begins with phenol and tert-butyl alcohol.
Formation of Benzimidazole: 2-methyl-1H-benzimidazole is synthesized separately through the condensation of o-phenylenediamine with acetic acid.
Condensation Reaction: The final step involves the condensation of the alkylated phenol with the benzimidazole derivative under basic conditions to form the imino linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to an amine under hydrogenation conditions.
Substitution: The tert-butyl groups can be substituted under specific conditions, although they are generally resistant to many reagents due to steric hindrance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong acids or bases can facilitate substitution reactions, although the bulky tert-butyl groups provide significant steric protection.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, making it an effective antioxidant . Additionally, the benzimidazole moiety may interact with specific molecular targets, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant with similar structural features but lacking the benzimidazole moiety.
2,6-Di-tert-butylphenol: Another antioxidant with similar tert-butyl groups but different overall structure.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and ultraviolet stabilizer.
Uniqueness
The presence of the benzimidazole moiety in 2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol distinguishes it from other similar compounds
Properties
Molecular Formula |
C23H29N3O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(E)-(2-methylbenzimidazol-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C23H29N3O/c1-15-25-19-10-8-9-11-20(19)26(15)24-14-16-12-17(22(2,3)4)21(27)18(13-16)23(5,6)7/h8-14,27H,1-7H3/b24-14+ |
InChI Key |
OLEWITLZBZXNDN-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1N=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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